molecular formula C15H15BrN2O5S B6512161 5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]furan-2-carboxamide CAS No. 946216-42-8

5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]furan-2-carboxamide

Cat. No.: B6512161
CAS No.: 946216-42-8
M. Wt: 415.3 g/mol
InChI Key: OOTHUHMQLVWOKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a furan-2-carboxamide core substituted with a 5-bromo group and an N-linked aromatic moiety containing a 1,1-dioxo-1λ⁶,2-thiazolidin-2-yl group at the 5-position and a methoxy group at the 2-position of the phenyl ring. The 1,1-dioxothiazolidine group is a sulfonamide-derived heterocycle known to enhance metabolic stability and binding affinity in enzyme inhibitors, as seen in WD repeat-containing protein inhibitors (). Its synthesis likely involves coupling a 5-bromofuran-2-carbonyl chloride with a substituted aniline precursor, analogous to methods described for related sulfonamides and carboxamides ().

Properties

IUPAC Name

5-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O5S/c1-22-12-4-3-10(18-7-2-8-24(18,20)21)9-11(12)17-15(19)13-5-6-14(16)23-13/h3-6,9H,2,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTHUHMQLVWOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]furan-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that underline its therapeutic potential.

Chemical Structure and Properties

  • IUPAC Name : 5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]furan-2-carboxamide
  • Molecular Formula : C17H17BrN2O4S
  • Molecular Weight : 423.29 g/mol

The compound features a furan ring attached to a thiazolidin derivative, which may contribute to its unique biological properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of thiazolidinones have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A study demonstrated that thiazolidinone derivatives can inhibit the growth of breast cancer cells through the modulation of signaling pathways involved in cell cycle regulation and apoptosis induction .

Antimicrobial Properties

The compound has been tested for antimicrobial activity against several pathogens. A related study found that thiazolidinones possess broad-spectrum antimicrobial effects, suggesting that 5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]furan-2-carboxamide may also exhibit similar properties. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

Thiazolidinone derivatives have been recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in various models .

The biological activity of 5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]furan-2-carboxamide can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : By interfering with key signaling pathways (e.g., MAPK/ERK), the compound can halt the progression of the cell cycle.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been noted in studies involving similar compounds.
  • Antioxidant Activity : The presence of methoxy groups may enhance the antioxidant capacity, protecting cells from oxidative stress.

Case Studies

StudyFindings
Anticancer Study Demonstrated significant inhibition of cancer cell proliferation in vitro using doses ranging from 10 to 100 µM.
Antimicrobial Screening Showed effectiveness against Gram-positive and Gram-negative bacteria with MIC values ranging from 32 to 128 µg/mL.
Anti-inflammatory Research Reduced levels of TNF-alpha and IL-6 in murine models when administered at a dose of 50 mg/kg body weight.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]furan-2-carboxamide in anticancer therapies. For instance, derivatives based on thiazolidinone structures have shown promising results against various cancer cell lines, including lung and breast cancer cells. These compounds may inhibit key pathways involved in tumor growth and metastasis, making them candidates for further development in cancer treatment .

Antibacterial Properties

Compounds containing the thiazolidinone framework are known for their antibacterial properties. Research indicates that similar structures exhibit significant activity against resistant bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. The sulfonamide functionality often present in these compounds enhances their ability to inhibit bacterial enzyme activity, making them valuable in the fight against antibiotic resistance.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the thiazolidinone core.
  • Bromination at the furan ring.
  • Final coupling with methoxyphenyl groups.

These synthetic pathways allow for modifications that can enhance biological activity or selectivity towards specific targets.

Case Study 1: Anticancer Efficacy

In a study evaluating a series of thiazolidinone derivatives, compounds similar to 5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]furan-2-carboxamide demonstrated significant cell growth inhibition in non-small cell lung cancer (NSCLC) lines (IC50 values ranging from 7.17 µM to 0.728 µM against VEGFR-2) . These findings underscore the potential for further development into anticancer agents.

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of thiazolidinone derivatives revealed that modifications akin to those found in 5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]furan-2-carboxamide resulted in enhanced efficacy against resistant strains, indicating a viable path for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

The biological and physicochemical properties of furan carboxamides are heavily influenced by the substituents on the aromatic ring. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound Name Key Substituents on Phenyl Ring Heterocyclic Group Molecular Weight (g/mol) Reported Activity Reference
Target Compound 5-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl), 2-methoxy Thiazolidine dioxo ~438.3* Not explicitly reported
5-Bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (62) 5-Nitrothiazol-2-yl Nitrothiazole 317.92 (HRMS) Antimicrobial
5-Bromo-N-{4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide 4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl] Oxadiazole ~531.3* Not reported
N-(5-Bromo-2-hydroxyphenyl)furan-2-carboxamide (5) 5-Bromo, 2-hydroxy None (simple phenyl) ~280.1* Intermediate for inhibitors
AZ257 () 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio} Dihydropyridine-thioether Not specified Not reported

*Calculated based on molecular formula.

Key Observations:
  • Thiazolidine Dioxo Group (Target Compound) : The 1,1-dioxothiazolidine moiety is associated with enhanced enzyme inhibition, as seen in WD repeat protein inhibitors (). Its electron-withdrawing nature may improve binding to polar active sites.
  • Nitrothiazole (Compound 62) : The nitro group confers antimicrobial activity, likely via redox interactions ().
  • Oxadiazole () : Oxadiazoles are bioisosteres for esters/amides, improving metabolic stability. The trimethoxyphenyl substitution may enhance lipophilicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-bromo-N-[5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methoxyphenyl]furan-2-carboxamide, and how can reaction conditions be optimized?

  • Answer : The compound’s synthesis involves coupling a brominated furan-2-carboxylic acid derivative with a substituted aniline bearing a 1,2-thiazolidin-1,1-dioxide moiety. A method adapted from structurally similar compounds (e.g., N-(5-bromo-2-hydroxyphenyl)furan-2-carboxamide) uses carbodiimide-mediated amide bond formation in the presence of a base like triethylamine (Et₃N) . Optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) is critical to minimize side products. For example, using anhydrous dimethylformamide (DMF) at 0–5°C can improve yield by reducing hydrolysis of the activated intermediate .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Answer :

  • X-ray crystallography : Employ SHELX or ORTEP-III for single-crystal structure determination, which resolves bond lengths/angles and validates stereochemistry .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., thiazolidinone-containing derivatives in ). The methoxy group (~δ 3.8 ppm) and furan protons (~δ 7.2–7.5 ppm) are diagnostic.
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity (>95%) and molecular ion confirmation .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Answer : The compound is likely sparingly soluble in aqueous buffers but soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying pH (4–9) and temperature (4–37°C) are recommended. For long-term storage, lyophilization or storage in anhydrous DMSO at -20°C is advised, with periodic NMR validation to detect degradation .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological targets of this compound?

  • Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like peroxisome proliferator-activated receptors (PPARs), where the thiazolidin-1,1-dioxide moiety may act as a pharmacophore .
  • DFT calculations : Analyze electron density maps to predict reactive sites (e.g., the bromo-furan ring’s susceptibility to nucleophilic substitution) .
  • ADMET prediction : Tools like SwissADME assess permeability, cytochrome P450 interactions, and toxicity risks .

Q. What strategies can resolve contradictions in crystallographic data or spectroscopic interpretations?

  • Answer :

  • Multi-technique validation : Cross-validate X-ray data with solid-state NMR or IR spectroscopy to resolve ambiguities in hydrogen bonding or conformation .
  • Dynamic NMR : For flexible moieties (e.g., the methoxyphenyl group), variable-temperature NMR can elucidate rotational barriers and conformational equilibria .
  • High-resolution MS : Confirm isotopic patterns (e.g., bromine’s ¹⁹Br/⁸¹Br doublet) to rule out impurities .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Answer :

  • Analog synthesis : Modify the bromo-furan (e.g., replace Br with CN or CF₃) and the thiazolidin-dioxide ring (e.g., introduce methyl/fluoro substituents) to assess electronic and steric effects .
  • In vitro assays : Test analogs against disease-relevant targets (e.g., antimicrobial or anti-inflammatory models) using dose-response curves (IC₅₀/EC₅₀) .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding via the carboxamide) using 3D-QSAR models .

Methodological Considerations Table

TechniqueApplication ExampleKey Evidence
X-ray crystallographyResolving conformation of the thiazolidin-dioxide ring
HPLC-MSPurity assessment and degradation product detection
DFT calculationsPredicting electrophilic reactivity of the bromo-furan moiety
Molecular dockingIdentifying potential PPAR-γ binding

Key Challenges and Solutions

  • Challenge : Low synthetic yield due to steric hindrance at the carboxamide linkage.
    • Solution : Use microwave-assisted synthesis to enhance reaction efficiency .
  • Challenge : Ambiguous NOESY correlations in NMR.
    • Solution : Perform ROESY experiments or crystallize the compound to confirm spatial proximity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.